molecular formula C17H16ClN3O3 B11209343 N'-[(E)-(3-chlorophenyl)methylidene]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

Cat. No.: B11209343
M. Wt: 345.8 g/mol
InChI Key: KTPGZXNQGRFJSZ-DJKKODMXSA-N
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Description

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a hexahydroquinoline ring.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H16ClN3O3/c18-11-5-3-4-10(8-11)9-19-21-17(24)14-15(22)12-6-1-2-7-13(12)20-16(14)23/h3-5,8-9H,1-2,6-7H2,(H,21,24)(H2,20,22,23)/b19-9+

InChI Key

KTPGZXNQGRFJSZ-DJKKODMXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC(=CC=C3)Cl)O

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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